
Kéracyanine
Vue d'ensemble
Description
La kéracyanine est un type d'anthocyane, qui sont des pigments hydrosolubles présents dans les vacuoles des plantes supérieures. Ces pigments sont responsables des couleurs vives de nombreux fruits et légumes, allant du rouge au bleu. La this compound est particulièrement connue pour ses propriétés antioxydantes et se retrouve couramment dans divers aliments végétaux .
Applications De Recherche Scientifique
Keracyanin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties under different pH conditions.
Biology: Studied for its role in plant physiology and its antioxidant properties.
Medicine: Investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Industry: Used as a natural colorant in food, cosmetics, and pharmaceuticals.
Mécanisme D'action
Target of Action
Keracyanin, an anthocyanin, primarily targets monocytes and macrophages . These cells play a crucial role in inflammation and are essential for homeostasis but are also related to the development and progression of cardiometabolic diseases .
Mode of Action
Keracyanin interacts with its targets, monocytes and macrophages, and influences toll-like receptor-mediated inflammatory responses . It has been found to decrease the protein expression of NFκBp65, IκBα, and PPAR-γ, and inflammation-related gene expression and protein concentrations of IL-1β, TNF-α, IL-6, and MCP-1 . It also increases the protein concentration of IL-10 .
Biochemical Pathways
Keracyanin affects the NF-κB pathway , which is a key player in regulating the immune response to infection . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It’s known that anthocyanins, the group of compounds to which keracyanin belongs, are generally well-absorbed and distributed throughout the body, where they exert their antioxidant effects .
Result of Action
The action of Keracyanin results in anti-inflammatory effects . It decreases the expression of several inflammation-related genes and proteins, and increases the expression of IL-10, an anti-inflammatory cytokine . This suggests that Keracyanin could potentially be used to manage inflammation and related diseases.
Action Environment
The action, efficacy, and stability of Keracyanin can be influenced by various environmental factors. It’s worth noting that anthocyanins, in general, are sensitive to changes in pH, light, and temperature, which can affect their stability and, consequently, their bioactivity .
Analyse Biochimique
Biochemical Properties
Keracyanin plays a crucial role in various biochemical reactions due to its antioxidant properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, keracyanin has been shown to interact with enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase. These interactions help in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, keracyanin can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses to stress .
Cellular Effects
Keracyanin exerts several effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, keracyanin can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . Furthermore, keracyanin can enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, keracyanin exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This inhibition reduces oxidative stress and prevents cellular damage. Keracyanin also interacts with transcription factors like NF-κB, inhibiting their activation and subsequent gene expression . Additionally, keracyanin can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to detoxify reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of keracyanin can change over time. Studies have shown that keracyanin is relatively stable under physiological conditions, but its stability can be affected by factors such as pH, temperature, and light exposure . Over time, keracyanin can degrade into various metabolites, which may have different biological activities. Long-term studies have demonstrated that keracyanin can have sustained anti-inflammatory and antioxidant effects, but its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of keracyanin can vary with different dosages in animal models. At low to moderate doses, keracyanin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, keracyanin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overwhelming of the body’s detoxification mechanisms and the accumulation of reactive metabolites . Therefore, it is crucial to determine the optimal dosage of keracyanin to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Keracyanin is involved in several metabolic pathways, including the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids and other phenolic compounds . In this pathway, keracyanin is synthesized from cyanidin through glycosylation reactions catalyzed by glycosyltransferases . Keracyanin can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These effects can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Keracyanin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, keracyanin can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of keracyanin within these compartments can influence its activity and function, as it can interact with different biomolecules in each compartment .
Subcellular Localization
The subcellular localization of keracyanin is crucial for its activity and function. Keracyanin can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, keracyanin can interact with enzymes involved in oxidative stress response and cellular metabolism . In the nucleus, keracyanin can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, keracyanin can influence mitochondrial function and energy production by modulating the activity of enzymes involved in oxidative phosphorylation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La kéracyanine peut être synthétisée par glycosylation de la cyanidine, une anthocyanidine courante. Le processus implique la fixation de molécules de sucre à la structure de la cyanidine. Cela peut être réalisé par des méthodes enzymatiques ou par synthèse chimique. La réaction nécessite généralement des conditions acides et un donneur de glycosyle approprié, tel que le glucose ou le rutinose .
Méthodes de production industrielle
Dans les milieux industriels, la this compound est souvent extraite de sources naturelles telles que les fruits et les légumes. Le processus d'extraction implique le broyage de la matière végétale, suivi d'une extraction par solvant à l'aide d'eau ou d'alcool. L'extrait est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour isoler la this compound .
Analyse Des Réactions Chimiques
Types de réactions
La kéracyanine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée, conduisant à la formation de quinones et d'autres produits d'oxydation.
Réduction : Elle peut être réduite pour former des leucoanthocyanes.
Substitution : La this compound peut subir des réactions de substitution, notamment au niveau des groupes hydroxyles sur ses cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions de substitution nécessitent souvent des conditions acides ou basiques, selon la nature du substituant.
Principaux produits
Oxydation : Quinones et autres produits d'oxydation.
Réduction : Leucoanthocyanes.
Substitution : Diverses anthocyanes substituées, selon le substituant utilisé.
Applications de la recherche scientifique
La this compound a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme colorant naturel et indicateur de pH en raison de ses propriétés de changement de couleur sous différentes conditions de pH.
Biologie : Étudiée pour son rôle dans la physiologie végétale et ses propriétés antioxydantes.
Médecine : Investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Industrie : Utilisée comme colorant naturel dans l'alimentation, les cosmétiques et les produits pharmaceutiques.
Mécanisme d'action
La this compound exerce ses effets principalement par ses propriétés antioxydantes. Elle capte les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs. Les cibles moléculaires comprennent diverses enzymes et voies de signalisation impliquées dans le stress oxydatif et l'inflammation. Par exemple, il a été démontré que la this compound inhibe la voie NF-κB, qui joue un rôle crucial dans l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Cyanidine : Une autre anthocyane aux propriétés antioxydantes similaires.
Delphinidine : Connue pour sa forte activité antioxydante.
Pelargonidine : Une autre anthocyane avec un motif de glycosylation différent.
Unicité
La kéracyanine est unique en raison de son motif de glycosylation spécifique, qui affecte sa solubilité, sa stabilité et sa biodisponibilité. Cela la rend particulièrement efficace comme antioxydant et colorant naturel .
Propriétés
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZHXBNWNZIHIX-XYGAWYNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927864 | |
| Record name | Antirrhinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-76-1 | |
| Record name | Cyanidin 3-O-rutinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Keracyanin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antirrhinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Keracyanin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KERACYANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0N2VMB4FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






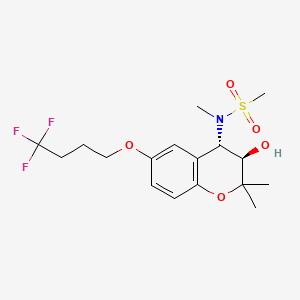
![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)


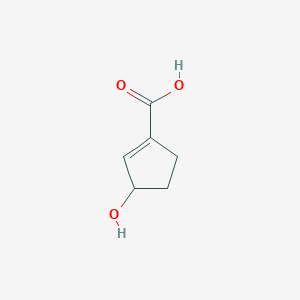
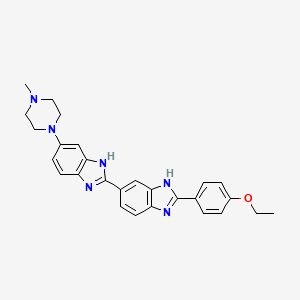
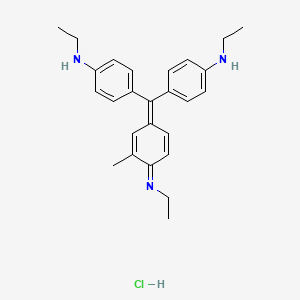
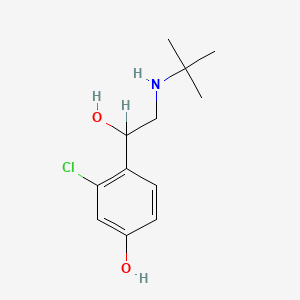
![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)
